Structural and Substituent Differences from SUVN-502
The target compound differs from the Phase II clinical candidate SUVN-502 (masupirdine) at three critical structural positions. SUVN-502 possesses an N1-(2-bromophenyl)sulfonyl substituent, a 3-[(4-methylpiperazin-1-yl)methyl] group, and a 5-methoxy substituent on the indole core [1]. In contrast, the target compound replaces the N1-sulfonyl group with an indole NH, replaces the 3-methylene-piperazine linker with a 2-methanone-piperazine linker, and replaces the piperazine N-methyl with an N-methylsulfonyl group . Published SAR for the 5-piperazinyl-methyl-N1-aryl sulfonyl indole series shows that the N1-aryl sulfonyl group is required for 5-HT6 affinity; removal or relocation of the sulfonyl group abolishes binding (Ki >1,000 nM vs. <10 nM for the parent) [1]. The target compound relocates the sulfonyl group from the indole N1 to the piperazine N4, a topological transformation for which no binding data exist.
| Evidence Dimension | Structural topology and key pharmacophoric elements |
|---|---|
| Target Compound Data | Indole-2-methanone linker; piperazine N-methylsulfonyl; no N1-aryl sulfonyl group |
| Comparator Or Baseline | SUVN-502: indole N1-(2-bromophenyl)sulfonyl; 3-methylene-piperazine linker; piperazine N-methyl |
| Quantified Difference | Not applicable—no binding data for the target compound; ≥100-fold potency differences observed in published SAR for analogous modifications elsewhere in the series [1]. |
| Conditions | Structural comparison based on reported chemical structures; SAR context from radioligand binding assays at human 5-HT6 receptors expressed in HEK-293 cells [1]. |
Why This Matters
The relocation of the sulfonyl group and the change in linker topology place the target compound in unexplored chemical space for 5-HT6 pharmacology, making it unsuitable as a substitute for SUVN-502 without de novo biological characterization.
- [1] Nirogi, R. V. et al. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands. ACS Med. Chem. Lett. 2010, 1, 340–344. View Source
